5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, also known as 5-aminoorotic acid, is a heterocyclic compound with the molecular formula C5H5N3O4. It is a derivative of orotic acid and features a pyrimidine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of orotic acid with ammonia or an amine under controlled conditions. One common method includes the use of orotic acid and ammonium carbonate in an aqueous solution, followed by heating to induce the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Scientific Research Applications
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a precursor for nucleic acid analogs.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions related to nucleotide metabolism. The compound’s effects are mediated through its ability to bind to enzymes and alter their activity, impacting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Orotic Acid: A precursor to 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, sharing a similar pyrimidine ring structure.
Dihydroorotic Acid: Another derivative of orotic acid with different functional groups.
2,6-Dichloropyridine-4-carboxylic Acid: A compound with a similar carboxylic acid group but different substituents on the ring
Uniqueness
This compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
59851-49-9 |
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Molecular Formula |
C5H7N3O4 |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
5-amino-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12) |
InChI Key |
TZQQUWODRHDHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)N |
Origin of Product |
United States |
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